Neosaxitoxin is under investigation in clinical trial NCT01786655 (Safety Study of Long-Acting Local Anesthetic).
NeoSTX is a natural product found in Homo sapiens, Carcinoscorpius rotundicauda, and other organisms with data available.
NeoSTX
CAS No.: 64296-20-4
VCID: VC20762801
Molecular Formula: C10H17N7O5
Molecular Weight: 315.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
Neosaxitoxin, commonly referred to as NeoSTX, is a neurotoxic compound classified under the group of paralytic shellfish toxins. It is a derivative of saxitoxin, distinguished by the presence of a hydroxy substituent on the nitrogen atom at position 5. This compound has garnered attention for its potential applications as a local anesthetic due to its unique mechanism of action as a sodium channel blocker. Comparison with Saxitoxin
Mechanism of ActionNeoSTX functions primarily as a reversible blocker of voltage-gated sodium channels in excitable cells. This blockade prevents sodium influx, inhibiting neuronal depolarization and impulse conduction. The binding occurs at site 1 of the alpha unit of the sodium channel, allowing for rapid onset of action without the need for the channel to be opened, which is a requirement for other local anesthetics like amino amides and esters. Local AnesthesiaResearch indicates that NeoSTX has significant potential as a long-lasting local anesthetic. Studies have demonstrated its effectiveness in both in vitro and in vivo settings, showing promising results for managing chronic pain and post-operative discomfort.
Safety ProfileA chronic toxicity study conducted on rats revealed that NeoSTX exhibits a favorable safety profile when administered subcutaneously at various doses (1, 3, or 6 μg/kg). Key findings include:
Efficacy StudiesRecent studies have shown that NeoSTX can enhance the therapeutic index when combined with other anesthetics, such as bupivacaine:
Comparative AnalysisIn comparison to traditional local anesthetics, NeoSTX provides:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 64296-20-4 | ||||||||||||
Product Name | NeoSTX | ||||||||||||
Molecular Formula | C10H17N7O5 | ||||||||||||
Molecular Weight | 315.29 g/mol | ||||||||||||
IUPAC Name | [(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | ||||||||||||
Standard InChI | InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)/t4-,5-,10-/m0/s1 | ||||||||||||
Standard InChIKey | PPEKGEBBBBNZKS-HGRQIUPRSA-N | ||||||||||||
Isomeric SMILES | C1CN2C(=N)N([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)O | ||||||||||||
SMILES | C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)[O-])N | ||||||||||||
Canonical SMILES | C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O | ||||||||||||
Synonyms | Neosaxitoxin; NeoSTX | ||||||||||||
Reference | 1: Rodriguez-Navarro AJ, Lagos N, Lagos M, Braghetto I, Csendes A, Hamilton J, Figueroa C, Truan D, Garcia C, Rojas A, Iglesias V, Brunet L, Alvarez F. Neosaxitoxin as a local anesthetic: preliminary observations from a first human trial. Anesthesiology. 2007 Feb;106(2):339-45. PubMed PMID: 17264729. 2: Penzotti JL, Lipkind G, Fozzard HA, Dudley SC Jr. Specific neosaxitoxin interactions with the Na+ channel outer vestibule determined by mutant cycle analysis. Biophys J. 2001 Feb;80(2):698-706. PubMed PMID: 11159437; PubMed Central PMCID: PMC1301268. 3: Hu SL, Kao CY. Interactions of neosaxitoxin with the sodium channel of the frog skeletal muscle fiber. J Gen Physiol. 1991 Mar;97(3):561-78. PubMed PMID: 1645395; PubMed Central PMCID: PMC2216488. | ||||||||||||
PubChem Compound | 21117946 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume